molecular formula C22H25N5O2 B2894745 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946201-39-4

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Cat. No.: B2894745
CAS No.: 946201-39-4
M. Wt: 391.475
InChI Key: XBOUTWFSSCKYID-UHFFFAOYSA-N
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Description

1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of pyrimidine derivatives plays a significant role in various scientific research applications, including the development of new materials and potential therapeutic agents. For example, the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives have been explored to yield N,N'-disubstituted ureas, which can further undergo cyclization to form imidazolyl-pyrimidinones. Such chemical transformations highlight the versatility of pyrimidine and urea derivatives in synthesizing complex heterocyclic compounds (Altural & Kollenz, 1990).

Applications in Supramolecular Chemistry

Pyrimidine derivatives have been studied for their dimerization capabilities via hydrogen bonding, demonstrating their utility in supramolecular chemistry. The dimerization of ureidopyrimidones through quadruple hydrogen bonding showcases their potential as building blocks for the construction of supramolecular architectures, which are crucial for the development of new materials and nanotechnology (Beijer et al., 1998).

Antioxidant Activity Evaluation

The synthesis and evaluation of antioxidant activities of pyrimidine derivatives indicate their potential in biomedical research. By undergoing specific reactions, these compounds have been assessed for their antioxidant properties, suggesting their relevance in developing treatments or supplements aimed at combating oxidative stress (George et al., 2010).

Catalytic Applications

Pyrimidine and urea derivatives have been applied as catalysts in chemical reactions, such as the oxidative carbonylation of amines. This application underlines the compounds' significance in industrial chemistry, where they facilitate the synthesis of carbamates, ureas, and oxazolidinones, demonstrating their versatility and utility in chemical manufacturing processes (Peng et al., 2008).

Agricultural Applications

Research into substituted tetrahydropyrimidinones has revealed a new class of compounds with herbicidal activity, functioning by inhibiting phytoene desaturase in the carotenoid biosynthesis pathway. Such findings underscore the potential of pyrimidine derivatives in developing new, more efficient herbicides for agriculture (Babczinski et al., 1995).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-4-13-29-21-14-20(23-16(3)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(2)6-8-18/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOUTWFSSCKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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